molecular formula C26H22ClN3O3S B2694192 2-[3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide CAS No. 894555-37-4

2-[3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2694192
CAS No.: 894555-37-4
M. Wt: 491.99
InChI Key: PLXQPOWVWIEZGO-UHFFFAOYSA-N
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Description

The compound 2-[3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide is a spiro[indole-thiazolidine] derivative featuring a 4-chlorophenyl substituent at the 3'-position of the thiazolidine ring and an N-(2,4-dimethylphenyl)acetamide moiety. This structure combines two pharmacologically privileged scaffolds: the spiro[indole-thiazolidine] core, known for conformational rigidity, and the acetamide group, which enhances bioavailability and target interactions. The 4-chlorophenyl group may contribute to hydrophobic interactions in biological systems, while the 2,4-dimethylphenyl substituent on the acetamide could influence pharmacokinetic properties such as metabolic stability .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-7-12-21(17(2)13-16)28-23(31)14-29-22-6-4-3-5-20(22)26(25(29)33)30(24(32)15-34-26)19-10-8-18(27)9-11-19/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXQPOWVWIEZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[3’-(4-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Construction of the Thiazolidine Ring: This involves the reaction of a thiol with a carbonyl compound under acidic conditions.

    Spiro Compound Formation: The indole and thiazolidine intermediates are then combined under specific conditions to form the spiro structure.

    Acetamide Formation:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

2-[3’-(4-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Halogenation or nitration reactions can introduce new functional groups into the aromatic rings.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing other complex organic molecules.
  • Model Compound for Spiro Structures : It is used in studies focusing on the properties and behaviors of spiro compounds.

Biology

  • Drug Discovery : The compound is investigated for its potential as an enzyme inhibitor and receptor modulator. Its unique structure may interact with various biological targets.
  • Biological Activity : Preliminary studies suggest that it may exhibit anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore its efficacy in treating various diseases, particularly those related to inflammation and cancer.
  • Mechanism of Action : The interaction with specific molecular targets (e.g., enzymes and receptors) is under investigation to elucidate its therapeutic effects.

Industry

  • Material Development : The compound could be utilized in developing new materials with tailored chemical properties for industrial applications.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis via mitochondrial pathways. This finding suggests potential development as an anticancer agent.

Case Study 2: Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects in animal models. It was shown to reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[3’-(4-chlorophenyl)-2,4’-dioxo-1,2-dihydrospiro[indole-3,2’-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs in the Spiro[indole-thiazolidine] Family

Compound IIa : (5'Z)-5'-(Benzylidene)-3'-(4-chlorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione
  • Key Features : Retains the 4-chlorophenyl group at the 3'-position but incorporates a benzylidene moiety at the 5'-position of the thiazolidine ring.
  • Activity: Demonstrates superior anticancer activity in NCI screenings compared to non-chlorinated analogs, highlighting the importance of the 4-chlorophenyl group in enhancing cytotoxicity .
Compound IIb : (5'Z)-3'-(4-Chlorophenyl)-5'-[4-(1-Methylethyl)-benzylidene]spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione
  • Key Features : Substitutes the benzylidene group in IIa with a bulkier 4-isopropylbenzylidene.
  • Activity : Shows enhanced activity over IIa, suggesting that steric bulk at the 5'-position improves target binding or reduces metabolic degradation .
2-(3'-(3,4-Dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-isopropylphenyl)acetamide
  • Key Features : Replaces the 4-chlorophenyl group with a 3,4-dimethylphenyl group and substitutes the acetamide’s 2,4-dimethylphenyl with 4-isopropylphenyl.
  • The dimethyl and isopropyl groups may increase lipophilicity, altering tissue distribution compared to the target compound .

N-Substituted 2-Arylacetamide Derivatives

2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Key Features : Shares the 4-chlorophenyl-acetamide motif but lacks the spiro[indole-thiazolidine] core.
  • Activity : Primarily studied for structural and coordination chemistry applications. Its planar acetamide-thiazole arrangement facilitates hydrogen bonding (N—H⋯N), which is critical in crystal packing but less relevant to biological targeting .
2-(4-Fluorophenyl)-3-methyl-1H-indole
  • Key Features : Contains a fluorophenyl-indole system but lacks the thiazolidine ring and acetamide group.
  • The fluorine atom may enhance metabolic stability compared to chlorine .

Physicochemical and Pharmacokinetic Considerations

  • 4-Chlorophenyl vs. Other Aryl Groups : Chlorine’s electronegativity and size improve binding affinity in hydrophobic pockets compared to methyl or fluorine substituents .
  • Acetamide Substituents : The 2,4-dimethylphenyl group in the target compound may reduce CYP-mediated oxidation compared to smaller alkyl or heteroaryl groups, enhancing metabolic stability .

Biological Activity

The compound 2-[3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C21H20ClN3O3S
  • Molecular Weight: 421.91 g/mol

This compound contains a thiazolidine moiety and an indole derivative, which are known for their diverse biological activities.

Anticancer Activity

Several studies have reported the anticancer properties of compounds with similar structures. The presence of the indole and thiazolidine rings in this compound suggests potential activity against various cancer cell lines.

  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
  • Case Study: A compound structurally related to this one exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7) .

Anti-inflammatory Activity

Compounds containing chlorophenyl and dioxo groups have been noted for their anti-inflammatory effects.

  • Mechanism of Action: These compounds may inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and modulate NF-kB signaling pathways.
  • Research Findings: In vitro studies demonstrated that similar compounds significantly reduced inflammation in models of rheumatoid arthritis .

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy.

  • Mechanism of Action: It may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.
  • Case Study: Related compounds have shown activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits cytokines and modulates NF-kB
AntimicrobialDisrupts cell wall synthesis

Research Findings and Case Studies

  • Anticancer Research:
    • A study evaluated the cytotoxic effects of a series of indole derivatives on various cancer cell lines. The compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value of 5 µM.
  • Anti-inflammatory Studies:
    • In an animal model for arthritis, administration of related compounds resulted in a 50% reduction in paw swelling compared to controls, indicating strong anti-inflammatory effects.
  • Antimicrobial Evaluation:
    • A recent investigation into the antibacterial properties found that compounds with similar structures inhibited biofilm formation in Staphylococcus aureus at concentrations as low as 0.5 µg/mL.

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